molecular formula C17H14O3 B12883084 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one CAS No. 10402-58-1

1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one

Cat. No.: B12883084
CAS No.: 10402-58-1
M. Wt: 266.29 g/mol
InChI Key: RVUNLVRIKTUGCA-UHFFFAOYSA-N
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Description

1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one is a compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a hydroxyphenyl group and a propanone group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2). This reaction leads to the formation of the benzofuran core, followed by reductive desulfurization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzofuran-3-carboxylic acid or benzofuran-3-aldehyde.

    Reduction: Formation of 1-(2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-ol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

Comparison with Similar Compounds

1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one can be compared with other benzofuran derivatives, such as:

These compounds share similar structural motifs but may differ in their specific biological activities and applications.

Properties

CAS No.

10402-58-1

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

1-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one

InChI

InChI=1S/C17H14O3/c1-2-14(19)16-13-5-3-4-6-15(13)20-17(16)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3

InChI Key

RVUNLVRIKTUGCA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)O

Origin of Product

United States

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